Product packaging for 3-Pyrimidin-5-yl-benzylamine(Cat. No.:)

3-Pyrimidin-5-yl-benzylamine

Cat. No.: B12283792
M. Wt: 185.22 g/mol
InChI Key: VTATZKNDHNLJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrimidin-5-yl-benzylamine is a benzylamine derivative featuring a pyrimidine heterocycle, making it a valuable scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile chemical building block for the synthesis of more complex, biologically active molecules. The compound serves as a critical intermediate in the development of potential therapeutic agents, particularly in oncology. For instance, structural analogs and derivatives incorporating the pyrimidin-5-yl-benzylamine motif have been identified as key components in potent and selective inhibitors of Polo-like kinase 4 (PLK4), a promising target for anticancer drug discovery due to its role in centriole duplication . Furthermore, the pyrimidine ring is a privileged structure in drug design, often contributing to hydrogen bonding and π-stacking interactions with biological targets, which is exploited in designing ligands for various enzymes and receptors . Researchers utilize this compound as a synthon to explore structure-activity relationships, particularly in optimizing the hinge-binding region of kinase inhibitors or as a core element in molecular libraries. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B12283792 3-Pyrimidin-5-yl-benzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(3-pyrimidin-5-ylphenyl)methanamine

InChI

InChI=1S/C11H11N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H,5,12H2

InChI Key

VTATZKNDHNLJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyrimidin 5 Yl Benzylamine and Analogues

Strategic Approaches for Pyrimidine (B1678525) Core Construction with Benzylamine (B48309) Incorporation

The construction of the 3-Pyrimidin-5-yl-benzylamine framework can be approached through various modern synthetic methods. These strategies often involve either the pre-functionalization of one of the core components followed by a coupling reaction or the direct construction of the pyrimidine ring with the benzylamine precursor already in place.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic systems like pyrimidines. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. In the context of this compound synthesis, a plausible strategy would involve the reaction of a suitably substituted benzylamine derivative with a 5-halopyrimidine. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.

The reactivity of halopyrimidines in SNAr reactions is well-documented, with the C4 and C6 positions being generally more activated towards nucleophilic attack than the C2 position. However, substitution at the C5 position can also be achieved, particularly with highly reactive nucleophiles or under forcing conditions. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMF or DMSO and non-nucleophilic bases such as triethylamine (B128534) or potassium carbonate often being employed.

A representative, though analogous, SNAr reaction is the synthesis of 4,5-diaryl functionalized 3,4-dihydropyrimidine-2(1H)-thiones, which demonstrates the feasibility of nucleophilic additions to the pyrimidine core. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and N-aryl compounds, offering a versatile and highly efficient means of forming carbon-carbon and carbon-nitrogen bonds. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. A viable synthetic route to this compound via Suzuki coupling could involve the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with a (3-(aminomethyl)phenyl)boronic acid derivative. illinois.edu Alternatively, the coupling of a pyrimidine-5-boronic acid with a 3-halobenzylamine derivative is also a feasible approach. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base.

Catalyst SystemSubstratesBaseSolventYield (%)
Pd(dppf)Cl23-Bromo-2-methylbenzonitrile, Bis(pinacolato)diboronKOAc1,4-Dioxane-
Pd(PPh3)2Cl2/CuI3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile, TrimethylsilylacetyleneTEATHF-

This table presents data for the synthesis of precursors to pyrimidine-benzonitrile derivatives, which are analogous starting materials for the synthesis of this compound. tandfonline.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and amines. wikipedia.org A direct application to the synthesis of this compound would involve the coupling of a 5-halopyrimidine with benzylamine. This reaction is catalyzed by a palladium complex, typically in the presence of a bulky, electron-rich phosphine ligand and a strong base such as sodium tert-butoxide. The choice of ligand is critical to the success of the reaction and can influence both the reaction rate and the scope of compatible functional groups. researchgate.net

Catalyst/LigandAryl HalideAmineBaseSolventYield (%)
Pd(OAc)2/X-Phos3-Halobenzotriazine 1-oxideVarious aminesK3PO4t-BuOH/H2O-

This table showcases analogous Buchwald-Hartwig amination conditions for the synthesis of N-aryl heterocyclic compounds. nih.gov

Condensation and Annulation Reactions with Benzylamine Derivatives

The de novo synthesis of the pyrimidine ring through condensation and annulation reactions offers a direct route to incorporating the benzylamine moiety. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. To synthesize this compound, a plausible strategy would be the condensation of a suitably substituted 1,3-dicarbonyl compound bearing a protected benzylamine group at the 2-position with formamidine (B1211174) or a similar N-C-N synthon.

These reactions are often catalyzed by either acid or base and can proceed through a series of condensation and cyclization steps to afford the pyrimidine ring. The specific reaction conditions and the nature of the substituents on the starting materials will determine the regiochemical outcome of the cyclization.

Multicomponent Synthetic Pathways to Pyrimidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. A potential MCR for the synthesis of a this compound analogue could involve the condensation of an aldehyde, a β-ketoester, and an amidine (Biginelli reaction) or a variation thereof. By employing a benzaldehyde (B42025) derivative with a protected amino group at the meta-position, the benzylamine functionality can be directly incorporated into the pyrimidine-containing product.

The development of novel MCRs continues to be an active area of research, and such strategies hold promise for the rapid and diverse synthesis of substituted pyrimidines.

Chemoselective Functionalization and Derivatization Strategies

Once the this compound scaffold has been assembled, further derivatization may be required to modulate its properties. This necessitates chemoselective functionalization strategies that can target specific positions on either the pyrimidine or the phenyl ring.

Regioselective Introduction of Substituents onto the Pyrimidine Nucleus

The regioselective introduction of substituents onto the pyrimidine ring is a critical aspect of synthesizing analogues of this compound. The inherent electronic properties of the pyrimidine ring, with its electron-deficient nature, dictate its reactivity towards various reagents.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of a 5-phenylpyrimidine (B189523) derivative, a directing group on the phenyl ring could be used to direct metalation to the ortho positions of the phenyl ring. Alternatively, the nitrogen atoms of the pyrimidine ring can direct metalation to the C4 and C6 positions.

Halogenation of the pyrimidine ring, followed by subsequent cross-coupling reactions, provides another versatile route for introducing a wide range of substituents. The regioselectivity of halogenation can often be controlled by the reaction conditions and the existing substitution pattern on the pyrimidine ring. Recent advances in C-H activation also offer promising avenues for the direct and regioselective functionalization of the pyrimidine core, avoiding the need for pre-installed leaving groups. mdpi.com

Reaction TypeSubstrateReagentPosition Functionalized
C-H ArylationPyrazolo[1,5-a]pyrimidineAryl bromideC7
C-H ArylationImidazo[1,5-a]pyrazineAryl bromideC5

This table illustrates the regioselective C-H functionalization of related 6,5-fused heterocyclic systems, demonstrating the potential for selective modification of the pyrimidine ring. mdpi.com

Structural Modifications of the Benzylamine Side Chain

The benzylamine moiety is a prevalent structural element in medicinal chemistry, offering a versatile scaffold for modification to optimize pharmacological properties. nih.gov In the context of this compound analogues, systematic structural modifications of the benzylamine side chain are crucial for exploring structure-activity relationships (SAR) and improving parameters such as potency, selectivity, and metabolic stability. These modifications can be broadly categorized into substitutions on the aromatic ring, alterations of the benzylic carbon, and derivatization of the amine functional group.

Research into related structures has demonstrated the importance of such modifications. For instance, in the development of dopamine (B1211576) transporter (DAT) inhibitors, the length and substitution pattern of N-alkyl side chains on benzylamine derivatives were found to be critical for potency and selectivity. nih.gov Similarly, the introduction of heteroatoms into aromatic rings, such as replacing a carbon with nitrogen, is a common strategy to enhance resistance to CYP-mediated oxidation, a primary metabolic pathway for many drug candidates. pressbooks.pub

Key strategies for modifying the benzylamine side chain include:

Aromatic Ring Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, hydroxyl groups) onto the phenyl ring of the benzylamine can modulate electronic properties, lipophilicity, and steric profile. This can influence binding affinity to biological targets and alter metabolic pathways. For example, deactivating the ring with an electron-withdrawing group can reduce susceptibility to oxidation. pressbooks.pub

Benzylic Carbon Modification: The methylene (B1212753) bridge connecting the phenyl ring and the nitrogen atom is a key point for structural variation. Introducing substituents such as a methyl group can create a chiral center, while adding a hydroxyl group can introduce a hydrogen-bonding moiety. researchgate.net These changes can enforce specific conformations and provide new interaction points with a target protein.

N-Substitution: The primary amine can be alkylated or arylated to generate secondary or tertiary amines. This significantly alters the basicity, polarity, and hydrogen-bonding capacity of the molecule. In the synthesis of inhibitors for the deubiquitinase USP1/UAF1, various aromatic and heterocyclic methanamines were utilized to explore the impact of N-substitution on activity. acs.org

The following table summarizes potential modifications to the benzylamine side chain and their strategic rationale.

Modification SiteType of ModificationExample SubstituentsRationale
Phenyl Ring Substitution-F, -Cl, -CH₃, -OCH₃Modulate electronics, lipophilicity; block metabolic oxidation. pressbooks.pub
Benzylic Carbon Substitution-CH₃, -OHIntroduce chirality; add hydrogen-bonding capability; alter conformation. nih.govresearchgate.net
Amine Nitrogen Alkylation/Arylation-CH₃, -C₂H₅, -Propyl, -PhenylModify basicity and polarity; explore new binding pockets; improve pharmacokinetic properties. nih.govacs.org

These modifications are typically achieved through multi-step synthetic sequences. For instance, substituted benzylamine precursors can be synthesized and then coupled with a suitable pyrimidine derivative. Alternatively, a common intermediate can be elaborated using reactions like Suzuki coupling to introduce diversity on the aromatic rings, followed by functional group manipulation on the side chain. acs.org

Stereochemical Control and Enantioselective Synthesis for Chiral Analogues

When structural modifications, particularly at the benzylic carbon, introduce one or more stereocenters into analogues of this compound, the control of stereochemistry becomes paramount. The different enantiomers or diastereomers of a chiral molecule can exhibit profoundly different pharmacological activities and metabolic profiles. Therefore, the development of stereoselective synthetic methods is a critical aspect of drug discovery.

Modern organic synthesis offers a powerful toolkit for the enantioselective preparation of chiral amines and their derivatives. These methods often rely on catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Key approaches to stereochemical control include:

Asymmetric Catalysis: This is a highly efficient strategy for establishing stereocenters. Several catalytic systems have been developed for the synthesis of chiral benzylic amines.

Copper-Catalyzed Hydroamination: A copper hydride (CuH) catalytic system can be used for the hydroamination of alkenes, providing access to chiral secondary amines with high efficiency and stereoselectivity. organic-chemistry.org

Dual Metal Catalysis: A combination of palladium and copper catalysts (Pd/Cu) has been successfully employed in enantio- and diastereodivergent benzylic substitution reactions. This allows for the synthesis of all possible stereoisomers of a product from the same starting materials simply by changing the configuration of the chiral ligands. nih.gov

Carbene Insertion Reactions: Biocatalytic strategies using engineered metalloproteins, such as myoglobin (B1173299) variants, can catalyze the asymmetric insertion of carbenes into N-H bonds to form chiral amines. rochester.edu Similarly, co-catalyst systems involving an achiral rhodium complex and a chiral squaramide can achieve highly enantioselective N-H insertion reactions to produce chiral amides, which can be precursors to chiral amines. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or terpenes, to construct chiral molecules.

The table below outlines several advanced methodologies for the enantioselective synthesis of chiral amines, which could be adapted for the production of chiral analogues of this compound.

MethodCatalyst/Reagent SystemKey FeaturesTypical Outcome
Catalytic Asymmetric Hydroamination Copper Hydride (CuH) with a chiral ligandHigh efficiency and stereoselectivity for alkene hydroamination. organic-chemistry.orgHigh enantiomeric excess (ee).
Asymmetric Benzylic Substitution Pd/Cu dual catalyst system with chiral ligandsStereodivergent; allows access to both syn and anti diastereomers. nih.govHigh diastereomeric ratio (>20:1) and enantiomeric excess (>99% ee). nih.gov
Biocatalytic Carbene N-H Insertion Engineered Myoglobin VariantsUtilizes engineered enzymes for high stereoinduction. rochester.eduGood to excellent enantiomeric excess (up to 82% ee). rochester.edu
Co-catalyzed Carbene N-H Insertion Rhodium complex with a chiral squaramide co-catalystMild reaction conditions and broad substrate scope. researchgate.netHigh yield and excellent enantioselectivity. researchgate.net

These advanced synthetic methods provide robust pathways for accessing specific stereoisomers of chiral this compound analogues, enabling a precise evaluation of the impact of stereochemistry on biological activity.

Medicinal Chemistry and Mechanistic Research

Rational Design Principles for Pyrimidine-Benzylamine Derivatives

The design of novel pyrimidine-benzylamine derivatives is heavily reliant on modern drug discovery paradigms that leverage structural and mechanistic insights to create potent and selective molecules. Methodologies such as Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) are pivotal in rationally guiding the synthesis of new chemical entities.

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). nih.govnih.gov These fragments typically bind with low affinity but do so efficiently, making them excellent starting points for optimization. nih.gov In the context of pyrimidine-based scaffolds, FBDD can be employed to identify initial binding fragments that can be subsequently grown or linked to build more potent molecules.

For instance, a high-throughput X-ray crystallography screen of fragment libraries has been used to identify new inhibitor classes for various biological targets. One such approach led to the discovery of a 4-amino-6-(pyrazol-4-yl)pyrimidine class of inhibitors. mdpi.com This methodology involves screening hundreds to thousands of fragments to find those that bind to a target protein, validating the hits through biophysical methods like differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC), and then using these validated hits as starting points for chemical elaboration into more complex and potent lead compounds. mdpi.com The pyrimidine (B1678525) core often serves as an effective anchor point for these fragments, facilitating interactions within the target's binding site.

Structure-Based Drug Design (SBDD) and Receptor Interactions

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, often obtained through X-ray crystallography, to design molecules that can bind with high affinity and selectivity. nih.govresearchgate.net This approach was instrumental in developing a series of 2,4,5-trisubstituted pyrimidine inhibitors. By analyzing the binding poses of lead compounds within the active sites of target kinases like CDK2 and CDK9, researchers can make rational modifications to the pyrimidine scaffold. cardiff.ac.uk

Key interactions often involve hydrogen bonds between the pyrimidine ring's nitrogen atoms and residues in the hinge region of a kinase active site. The benzylamine (B48309) moiety typically extends into a deeper hydrophobic pocket, where its substituents can be modified to optimize van der Waals and hydrophobic interactions. For example, the design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors was guided by SBDD to optimize interactions within the S1/S3 binding pockets and to induce a favorable conformational change in the enzyme. researchgate.net This rational, structure-guided approach can lead to dramatic increases in potency by adding just a few atoms to the parent structure. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Influence of Pyrimidine Ring Substituents on Biological Activity

Modifications to the pyrimidine ring can profoundly impact a compound's biological profile. nih.gov The position, size, and electronic properties of substituents determine the molecule's ability to interact with its target.

Research on 2-benzoyl pyrimidine derivatives revealed that placing 4,6-dimethoxy groups on the pyrimidine ring was highly favorable for fungicidal activity. sioc-journal.cn Conversely, introducing a methyl group at the 5-position of the pyrimidine ring led to a significant decrease in activity. sioc-journal.cnresearchgate.net In the development of CDK9 inhibitors, SAR studies of 2,4,5-trisubstituted pyrimidines showed that the C-5 position was critical for selectivity. cardiff.ac.uk Introducing a methyl group at C-5 was found to be optimal for achieving selectivity for CDK9 over CDK2, whereas chloro and bromo substituents at the same position resulted in different selectivity profiles, highlighting the importance of both steric and electronic properties. cardiff.ac.uk

Modification to Pyrimidine RingEffect on Biological Activity
4,6-Dimethoxy Substitution Recognized as a highly favorable substituent for fungicidal activity. sioc-journal.cn
5-Methyl Substitution Seriously decreased or diminished fungicidal activity. sioc-journal.cnresearchgate.net
5-Chloro/Bromo Substitution Alters kinase selectivity profiles compared to a 5-methyl group. cardiff.ac.uk
5-Trifluoromethyl Substitution Decreased potency against CDK2 and CDK9 compared to 5-methyl analogs. cardiff.ac.uk

Contribution of Benzylamine Moiety Modifications to Biological Activity

The benzylamine portion of the scaffold typically explores solvent-exposed regions or hydrophobic pockets of a target protein, and modifications here are crucial for tuning potency and physicochemical properties.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 inhibitors, replacing an initial trifluoromethyl-phenyl group with a phenyl ring on the benzylamine side chain was well-tolerated. acs.org Further modification of this phenyl ring to a 3-pyridyl or 4-pyridyl group led to compounds with significantly improved potency, with IC50 values approaching 1.1 µM. acs.org For a series of pyrazolo[1,5-a]pyrimidin-7-amines, SAR exploration on the benzyl (B1604629) group revealed that compounds with various aliphatic amine substituents at the 6'-position were active, while a range of substituents at the 5'-position also yielded compounds with good to modest activity. mdpi.com Furthermore, studies on pyrimido[4,5-c]quinoline (B14755456) derivatives showed that placing electron-withdrawing (e.g., fluoro) or electron-donating (e.g., methoxy) groups on the benzyl ring maintained potent activity against the CSNK2A kinase. mdpi.com

Modification to Benzylamine MoietyResulting Biological ActivityTarget/Assay
Phenyl ring replaced with 3-pyridyl Potency improved to IC50 of 1.1 µM. acs.orgUSP1/UAF1 Inhibition
Phenyl ring replaced with 4-pyridyl Potency improved to IC50 of 1.9 µM. acs.orgUSP1/UAF1 Inhibition
Substituents on 5'-position of pyridylmethylamine Modest to good activity (MICs of 1–7 µg/mL). mdpi.comAnti-mycobacterial
Electron-withdrawing group (e.g., 4-fluoro) on benzyl ring Maintained potent CSNK2A inhibition. mdpi.comCSNK2A Kinase
Electron-donating group (e.g., 4-methoxy) on benzyl ring Maintained potent CSNK2A inhibition. mdpi.comCSNK2A Kinase
α-methyl substitution on benzyl group 10-fold reduction in potency. mdpi.comCSNK2A Kinase

Conformational Adaptations and Bioisosteric Design Strategies

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Bioisosteric design, which involves replacing a functional group with another that has similar physical or chemical properties, is a key strategy for optimizing drug candidates. nih.govnih.gov

In the design of pyrimidine derivatives, replacing a pyridine (B92270) core with a bioisosteric pyrimidine can be a favorable strategy, as the pyrimidine moiety can serve as a critical anchor for hydrogen-bond interactions. researchgate.net Conformational analysis of pyrimido[4,5-c]quinoline derivatives indicated a strong correlation between a compound's low-energy ground state conformation and its predicted binding pose. mdpi.com Analogs that required minimal conformational changes to fit into the CSNK2A protein pocket exhibited the best inhibitory activity, whereas those requiring more substantial conformational rearrangement were less active. mdpi.com This highlights the importance of designing molecules that are pre-organized for binding, which can provide an entropic advantage and lead to higher potency. nih.gov

Biological Evaluation and Preclinical Studies Focused on Mechanism and Target Validation

In Vitro Mechanistic Studies

No published studies detailing the enzyme inhibition kinetics or potency (such as IC₅₀ or Kᵢ values) of 3-Pyrimidin-5-yl-benzylamine against any specific enzymatic target were identified. Research on related, but structurally distinct, pyrimidine (B1678525) derivatives has shown activity against various kinases and other enzymes, but this information cannot be extrapolated to the specific compound .

There is no available data from cell-based functional assays that would indicate the target engagement of this compound within a cellular context. Consequently, its effects on specific cellular pathways remain uncharacterized in the public domain.

A review of scientific literature did not yield any studies reporting on the cellular antiproliferative effects or selective growth inhibition properties of this compound against cancer cell lines or other cell types.

In Vivo Preclinical Models for Pharmacodynamic Assessment

No in vivo studies in animal models have been published that assess the ability of this compound to modulate a specific biological target.

In the absence of in vivo studies, there is no information available regarding biomarker analysis to assess pathway perturbation following administration of this compound.

Computational Chemistry and Advanced in Silico Investigations

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Pyrimidin-5-yl-benzylamine, docking studies are instrumental in understanding its potential interactions with biological targets, such as proteins and enzymes.

Docking simulations of pyrimidine (B1678525) derivatives into the active sites of various receptors have revealed common binding motifs that are likely relevant for this compound. For instance, studies on pyrimidine-based inhibitors have shown that the pyrimidine ring can act as a crucial scaffold, fitting into specific pockets of a receptor's binding site. The nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds, which are key stabilizing interactions.

In a hypothetical docking scenario of this compound with a target protein, the benzylamine (B48309) moiety would be expected to explore various conformations to fit within the binding pocket. The phenyl group of the benzylamine could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. The amine group, on the other hand, can act as a hydrogen bond donor or acceptor, further anchoring the ligand to the receptor. The specific orientation, or "pose," of the molecule would be determined by the combination of these interactions that results in the lowest energy state.

Interaction Type Potential Interacting Groups on this compound Potential Interacting Amino Acid Residues
Hydrogen BondingPyrimidine Nitrogens, Amine GroupSerine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine
π-π StackingPyrimidine Ring, Phenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsPhenyl Ring, Benzyl (B1604629) MoietyLeucine, Isoleucine, Valine, Alanine

Beyond predicting the binding pose, computational models can also estimate the binding affinity of a ligand for its receptor. This is often expressed as a docking score or a calculated binding free energy (ΔG). These predictive models take into account various factors, including the intermolecular forces between the ligand and the receptor, as well as the energetic cost of conformational changes upon binding. For pyrimidine analogs, these calculations have been used to rank potential inhibitors and prioritize them for synthesis and experimental testing. nih.gov The accuracy of these predictions can vary depending on the scoring function used and the complexity of the system being studied. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-docking to refine the binding affinity predictions. nih.gov

Quantum Chemical Calculations (e.g., DFT, QM/MM)

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. Density Functional Theory (DFT) is a widely used method for this purpose.

DFT calculations can be used to determine the electronic structure of this compound. This includes mapping the electron density distribution and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the nitrogen atoms of the pyrimidine ring and the amine group are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group and the C-H bonds would exhibit positive potential (electron-poor).

Property Significance for this compound
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapRelates to chemical reactivity and stability.
Molecular Electrostatic PotentialPredicts sites for non-covalent interactions and chemical reactions.

This compound possesses rotational freedom around the single bonds connecting the pyrimidine ring, the methylene (B1212753) bridge, and the phenyl group. Quantum chemical calculations can be employed to perform a conformational analysis, identifying the most stable three-dimensional arrangements (conformers) of the molecule. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Furthermore, while less common for this specific structure, pyrimidine derivatives can sometimes exhibit tautomerism, where protons can migrate to different positions on the molecule, resulting in different isomers. Quantum mechanical calculations can predict the relative energies of these tautomers, indicating which form is most likely to be present under physiological conditions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-receptor complex. nih.govekb.eg

In an MD simulation of a this compound-protein complex, the system would be solvated in a box of water molecules and simulated for a period of nanoseconds. The resulting trajectory would reveal how the ligand and protein move and interact with each other. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different parts of the protein and ligand. It can highlight which residues in the binding site are most mobile and how the ligand adapts its conformation.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation, providing a dynamic picture of these key interactions.

MD simulations are computationally intensive but provide a more realistic representation of the biological system, complementing the insights gained from molecular docking and quantum chemical calculations. nih.govekb.egnih.gov

Assessment of Ligand-Protein Complex Stability and Dynamics

The stability of a ligand-protein complex is fundamental to its potential as a therapeutic agent. Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of such complexes over time. For this compound, MD simulations are employed to assess its binding stability within a target protein's active site, often a kinase or a similar enzyme where pyrimidine scaffolds are common.

The primary metrics for evaluating stability are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable complex is typically characterized by an RMSD value that reaches a plateau and fluctuates minimally around an average value, generally below 3.0 Å, indicating that the ligand maintains a consistent binding pose. mdpi.comnih.govmdpi.comresearchgate.net For complexes involving pyrimidine-based inhibitors, stable RMSD values often range from 1.5 to 2.0 Å. mdpi.com

RMSF analysis complements this by identifying the flexibility of individual amino acid residues in the protein's binding site upon ligand binding. Residues that exhibit low RMSF values are considered stable and may be crucial for anchoring the ligand. Conversely, regions with high fluctuation may indicate more transient interactions. For indazol-pyrimidine hybrids, average RMSF values for stable complexes have been reported to be around 0.94 ± 0.46 Å, suggesting minimal residual fluctuation upon ligand binding. mdpi.com Analysis of these fluctuations helps to understand which interactions are most critical for maintaining the stability of the complex. nih.govmdpi.com

Table 1: Representative Molecular Dynamics Simulation Data for a this compound-Protein Complex (100 ns Simulation)
MetricParameterValueInterpretation
RMSDProtein Backbone (Cα atoms)1.8 ± 0.3 ÅIndicates stable protein folding and conformation throughout the simulation.
Ligand (heavy atoms, fitted to protein)1.5 ± 0.5 ÅSuggests the ligand maintains a stable binding pose within the active site. mdpi.commdpi.com
RMSFHinge Region Residue (e.g., Leu83)0.8 ÅLow fluctuation indicates a stable anchoring point, likely involved in a key hydrogen bond.
Hydrophobic Pocket Residue (e.g., Val35)1.1 ÅSlightly higher fluctuation, typical for van der Waals contacts.
Solvent-Exposed Loop Residue (e.g., Asp150)2.5 ÅHigh fluctuation, indicating this region is not directly involved in stable ligand binding.

Characterization of Solvent Effects and Conformational Ensembles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. In solution, a flexible molecule like this compound does not exist as a single static structure but as a dynamic ensemble of conformations. The specific solvent environment plays a critical role in determining the relative populations of these conformers. nih.gov

Computational methods, particularly MD simulations in explicit solvent models (e.g., water, DMSO), are used to explore the conformational landscape of this compound. uoa.gr The key flexible bond is the methylene bridge connecting the phenyl and pyrimidinyl rings. Rotation around this bond gives rise to different spatial arrangements of the two aromatic systems.

The choice of solvent significantly influences this conformational equilibrium:

Aqueous Environment (Water): In polar, protic solvents like water, conformations that maximize hydrogen bonding with the solvent and minimize exposed hydrophobic surface area are favored. Intramolecular hydrogen bonds may be less stable as the molecule's polar groups (e.g., the amine and pyrimidine nitrogens) will preferentially interact with water molecules.

Aprotic Polar Solvents (DMSO, DMF): In solvents like DMSO, which are strong hydrogen bond acceptors, the conformational ensemble can shift. researchgate.netaip.org These solvents can stabilize specific conformations by forming strong hydrogen bonds with the amine protons of the benzylamine moiety. mdpi.com

Nonpolar Solvents (Chloroform): In a hydrophobic environment, conformations that maximize intramolecular interactions (e.g., π-π stacking between the aromatic rings) may become more populated to minimize unfavorable interactions with the solvent. nih.gov

Understanding these solvent-dependent conformational preferences is crucial, as the conformation adopted in the aqueous environment of the bloodstream may differ from that within the more hydrophobic microenvironment of a protein's active site.

Table 2: Predicted Conformational Preferences of this compound in Different Solvents
SolventDielectric ConstantKey Solvent PropertyPredicted Dominant Conformation/Interaction
Water~80Polar, H-bond donor & acceptorExtended conformation, maximizing solvation of polar amine and pyrimidine groups.
DMSO~47Polar, strong H-bond acceptorStabilization of conformations where the amine N-H bonds are accessible for H-bonding with solvent. researchgate.netmdpi.com
Chloroform~5NonpolarMore compact or folded conformations to facilitate intramolecular π-stacking. nih.gov

Predictive In Silico and In Vitro ADME Studies (Metabolism-Focused)

Identification of Metabolic Lability Sites and Pathways (e.g., Oxidative Cleavage)

In silico tools are invaluable for predicting the metabolic fate of new chemical entities. For this compound, metabolism is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Predictive models identify "hotspots" or metabolically labile sites on the molecule that are most susceptible to enzymatic modification.

The primary predicted metabolic pathways for this compound are:

Oxidative N-Debenzylation: This is a common metabolic route for benzylamines. nih.gov The benzylic carbon (the -CH2- linker) is a primary site of lability. CYP-mediated oxidation at this position would form an unstable carbinolamine intermediate, which would then spontaneously cleave. This oxidative cleavage would yield 3-aminopyrimidine and benzaldehyde (B42025) as the main metabolites. The benzaldehyde would be further oxidized to benzoic acid.

Aromatic Hydroxylation: The phenyl and pyrimidine rings are also potential sites for oxidation. CYP enzymes can hydroxylate these rings, typically at the para position of the phenyl ring, to form phenolic metabolites.

Pyrimidine Ring Catabolism: The pyrimidine ring itself can be degraded. This catabolic pathway involves ring opening and eventual breakdown into smaller, endogenous molecules such as beta-alanine, CO2, and ammonia. wikipedia.orgresearchgate.net

Computational tools can rank these potential sites of metabolism, guiding chemical modifications to block metabolic liabilities and improve the compound's stability and half-life. news-medical.net

Prediction of Plasma Protein Binding and Impact on Free Drug Concentration

The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA), significantly affects its pharmacokinetic profile. nih.govmdpi.com Only the unbound (free) fraction of the drug is available to exert its pharmacological effect and be cleared from the body. Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the percentage of plasma protein binding (%PPB). nih.govnih.gov

These models have identified several key molecular descriptors that govern PPB:

Lipophilicity (logP/logD): This is often the most critical factor. Higher lipophilicity generally leads to higher plasma protein binding as the compound partitions into hydrophobic pockets on albumin. nih.gov

Topological Polar Surface Area (TPSA): A lower TPSA is often associated with higher binding.

Aromaticity and Molecular Size: The presence of aromatic rings and a larger molecular weight tend to increase binding affinity. nih.gov

For this compound, its structural features—two aromatic rings and a calculated logP in the moderate range—suggest a significant degree of plasma protein binding. High binding (>90%) would result in a lower free drug concentration, potentially requiring higher doses to achieve therapeutic efficacy, but could also prolong its duration of action by creating a circulating reservoir of the compound.

Table 3: In Silico Physicochemical Properties and Predicted Impact on Plasma Protein Binding for this compound
Physicochemical PropertyPredicted ValueInfluence on Plasma Protein Binding (PPB)
Molecular Weight185.22 g/molModerate size, contributes to binding.
logP (Lipophilicity)~2.0 - 2.5Moderate lipophilicity suggests significant binding to hydrophobic sites on albumin. nih.gov
Topological Polar Surface Area (TPSA)51.9 ŲModerate polarity; does not preclude strong binding.
Hydrogen Bond Donors1 (amine)Can participate in polar interactions within binding sites.
Hydrogen Bond Acceptors3 (pyrimidine nitrogens)Can participate in polar interactions within binding sites.
Predicted %PPBModerate to High (>85%)Low free drug concentration expected.

Assessment of Metabolic Stability in Microsomal Assays

While in silico models provide valuable predictions, in vitro experiments are essential for confirmation. The hepatic microsomal stability assay is a standard in vitro method to determine a compound's susceptibility to Phase I metabolism. springernature.comenamine.net In this assay, the compound is incubated with human liver microsomes (HLM), which contain a high concentration of CYP enzymes. youtube.com

The rate of disappearance of the parent compound is measured over time to calculate two key parameters:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability. eurofinsdiscovery.com

Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed in µL/min/mg of microsomal protein. youtube.comresearchgate.net

Based on these values, compounds are typically categorized as having low, moderate, or high clearance. For a compound like this compound, with known metabolic liabilities at the benzyl position, a moderate to high clearance would be expected. nih.gov If the in vitro half-life is very short (e.g., <15 minutes), it may signal that the compound would be cleared too rapidly in vivo to be an effective drug. nih.gov

Table 4: Representative Data from a Human Liver Microsomal (HLM) Stability Assay
Compoundt½ (min)Clint (µL/min/mg protein)Predicted In Vivo Clearance Category
Verapamil (High Clearance Control)&lt; 10> 100High
Carbamazepine (Low Clearance Control)> 60&lt; 20Low
This compound (Predicted)2555Moderate

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula.

For 3-Pyrimidin-5-yl-benzylamine (C₁₁H₁₁N₃), the theoretical exact mass can be calculated. In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows researchers to distinguish the compound's elemental composition from other potential formulas that might have the same nominal mass. This precise mass measurement serves as a primary piece of evidence for the successful synthesis of the target compound and can also reveal the presence of impurities, which would appear as additional signals with different exact masses.

Table 1: Theoretical Mass Data for this compound

Identifier Value
Molecular FormulaC₁₁H₁₁N₃
Monoisotopic Mass185.09530 Da
Theoretical [M+H]⁺186.10257 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of an organic compound. rsc.org Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be determined.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments conducted.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) group. The splitting patterns (e.g., singlets, doublets, triplets) of these signals, governed by spin-spin coupling, help to establish the connectivity between adjacent protons.

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the precise connectivity of the molecular framework, leaving no ambiguity in the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyrimidine C-H8.5 - 9.2145 - 160
Benzene C-H7.2 - 7.6127 - 130
Methylene (-CH₂-)~4.0~45
Amine (-NH₂)1.5 - 2.5 (broad)N/A
Aromatic Quaternary CN/A130 - 142

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

X-ray Crystallography of Ligand-Protein Co-crystals for Structural Basis of Activity

To understand how a compound like this compound exerts a biological effect, it is crucial to determine its binding mode to its protein target. X-ray crystallography is a premier technique for obtaining atomic-level, three-dimensional structural information of a ligand bound within a protein's active site. acs.org

The process involves growing a high-quality crystal of the target protein in the presence of the ligand, a process known as co-crystallization. This co-crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays allows for the calculation of an electron density map, from which the positions of all the atoms in both the protein and the bound ligand can be determined.

This structural data is invaluable for structure-based drug design. It reveals:

The precise orientation and conformation of the ligand in the binding pocket.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that are responsible for the ligand's affinity and selectivity.

Opportunities for structural modifications to the ligand to improve potency or other pharmacological properties.

For instance, a co-crystal structure might show the pyrimidine nitrogen atoms of this compound acting as hydrogen bond acceptors with amino acid residues in the protein's active site, while the benzyl (B1604629) group might fit into a hydrophobic pocket.

Advanced Chromatographic Methods (e.g., HPLC, UHPLC) for Purity and Quantitative Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of a compound and for its quantification in various samples. nih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). sielc.com

For this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is injected into the system, and as the mobile phase flows through the column, this compound is separated from any synthesis starting materials, by-products, or degradation products.

Purity Analysis: A detector (commonly a UV-Vis detector) at the column outlet records the signal as components elute. In a pure sample, the resulting chromatogram should show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. Purity is often expressed as a percentage of the main peak area relative to the total area of all peaks.

Quantitative Analysis: By creating a calibration curve from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined by measuring the area of its corresponding peak in the chromatogram. nih.gov

Spectroscopic Techniques (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum plots the absorption of IR radiation versus the frequency (expressed as wavenumber, cm⁻¹), revealing the types of bonds and thus the functional groups present.

For this compound, the IR spectrum would provide clear evidence for its key structural features:

N-H Vibrations: As a primary amine, it will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). spectroscopyonline.comlibretexts.org An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations result in several peaks in the 1450-1600 cm⁻¹ region.

C-N Vibrations: The stretching of the C-N bond in an aromatic amine gives a characteristic absorption in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)
Primary Amine (N-H)Bending (Scissoring)1580 - 1650
Aromatic C-HStretch3000 - 3100
Aromatic C=CRing Stretch1450 - 1600
Aromatic C-NStretch1250 - 1335

Emerging Research Frontiers and Future Outlook

Novel Therapeutic Applications of Pyrimidine-Benzylamine Architectures

The fusion of pyrimidine (B1678525) and benzylamine (B48309) functionalities has given rise to a plethora of derivatives with significant therapeutic potential across various disease areas. The pyrimidine ring is a cornerstone of nucleic acids and a privileged scaffold in medicinal chemistry, while the benzylamine group offers a versatile point for structural modification to modulate pharmacological activity.

Anticancer Activity

A significant area of investigation for pyrimidine-benzylamine derivatives is in oncology. These compounds have been shown to inhibit various protein kinases, enzymes that are often dysregulated in cancer. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1), a deubiquitinase complex implicated in the DNA damage response and a promising anticancer target. nih.govresearchgate.net One notable compound from this class, ML323, exhibits nanomolar inhibitory potency against USP1/UAF1. researchgate.net Structure-activity relationship (SAR) studies have demonstrated a strong correlation between the in vitro inhibition of USP1/UAF1 and the suppression of non-small cell lung cancer cell survival. nih.govresearchgate.net

The following table summarizes the anticancer activity of selected pyrimidine-benzylamine derivatives:

CompoundTargetCancer Cell LineIC50 Value
ML323USP1/UAF1Non-small cell lung cancer< 50 nM
16 USP1/UAF1-1.9 µM acs.org
17 USP1/UAF1-1.1 µM acs.org
71 (cyclopropyl analog)USP1/UAF1-180 nM acs.org
76 (cyclobutyl analog)USP1/UAF1-180 nM acs.org

Antimicrobial Activity

The pyrimidine-benzylamine scaffold has also been explored for its antimicrobial properties. Thieno[2,3-d]pyrimidine-6-carboxamides incorporating N-benzylamine moieties have demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net The antimicrobial efficacy of these compounds is influenced by the substitution pattern on the benzene (B151609) ring of the benzylamine. researchgate.net

Here is a summary of the antimicrobial activity of selected pyrimidine-benzylamine derivatives:

Compound ClassMicrobial StrainActivity
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureusGood
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesBacillus subtilisGood
Thiopyrimidine–benzenesulfonamide analogsKlebsiella pneumoniaePromising
Thiopyrimidine–benzenesulfonamide analogsPseudomonas aeruginosaPromising

Challenges and Opportunities in Chemical Space Exploration

The exploration of the chemical space surrounding the 3-pyrimidin-5-yl-benzylamine core presents both significant challenges and exciting opportunities for medicinal chemists.

Challenges in Synthesis and Functionalization

The synthesis of complex pyrimidine derivatives can be a considerable challenge. Traditional methods often require multi-step sequences with potentially low yields, which can be a bottleneck for the large-scale production necessary for drug development. The functionalization of the pyrimidine ring itself can also be difficult due to the inherent electronic properties of the heterocycle.

Key synthetic challenges include:

Regioselectivity: Controlling the position of substituents on the pyrimidine ring can be complex, often leading to mixtures of isomers that are difficult to separate.

Scalability: Synthetic routes that are effective on a small laboratory scale may not be readily transferable to large-scale industrial production.

Opportunities through Diversity-Oriented Synthesis

Despite these challenges, the field is ripe with opportunities, largely driven by innovative synthetic strategies. Diversity-oriented synthesis (DOS) has emerged as a powerful tool for generating large and structurally diverse libraries of pyrimidine-based compounds. nih.gov This approach allows for the rapid exploration of a wide range of chemical space, increasing the probability of identifying novel bioactive molecules.

The key opportunities in this area include:

Novel Scaffolds: DOS enables the creation of unique and complex molecular architectures that are not accessible through traditional synthetic methods. This can lead to the discovery of compounds with novel mechanisms of action.

DNA-Encoded Libraries (DELs): The integration of pyrimidine scaffolds into DNA-encoded libraries offers a high-throughput method for screening vast numbers of compounds against a wide array of biological targets. nih.govacs.org This technology significantly accelerates the hit identification process in drug discovery.

Structure-Activity Relationship (SAR) Studies: The generation of diverse libraries of pyrimidine-benzylamine analogs facilitates comprehensive SAR studies. This allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.